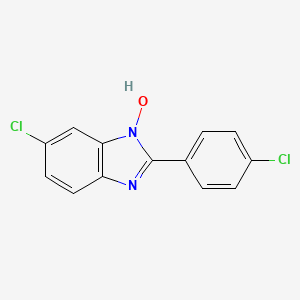

6-Chloro-2-(4-chlorophenyl)-1-hydroxybenzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

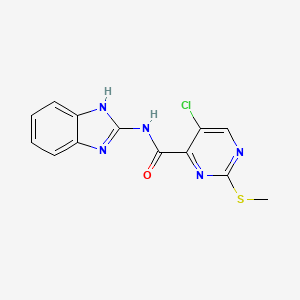

6-Chloro-2-(4-chlorophenyl)-1-hydroxybenzimidazole (6C2CP1HBI) is a chemical compound belonging to the benzimidazole family. It is a versatile compound with a wide range of applications in the scientific and medical fields. This molecule has been studied extensively in recent years, and its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been elucidated. In

Scientific Research Applications

- Researchers have investigated the potential of 6-Chloro-2-(4-chlorophenyl)-1-hydroxybenzimidazole as an anticancer agent. It shows promise in inhibiting cancer cell growth and inducing apoptosis. Further studies explore its mechanism of action and efficacy against specific cancer types .

- The compound displays antimicrobial activity against bacteria, fungi, and parasites. Investigations have focused on its effectiveness in treating infections, including those caused by drug-resistant strains. Researchers explore its mode of action and potential clinical applications .

- 6-Chloro-2-(4-chlorophenyl)-1-hydroxybenzimidazole exhibits anti-inflammatory properties. Studies have explored its impact on inflammatory pathways, cytokine regulation, and tissue damage. Potential applications include treating inflammatory diseases .

- As an antioxidant, this compound scavenges free radicals and protects cells from oxidative stress. Researchers investigate its role in preventing oxidative damage-related diseases, such as neurodegenerative disorders and cardiovascular conditions .

- Some studies suggest that 6-Chloro-2-(4-chlorophenyl)-1-hydroxybenzimidazole may alleviate symptoms associated with gastrointestinal disorders. Its effects on gut health, inflammation, and gut microbiota warrant further exploration .

- Neuroprotection is another area of interest. Researchers study its impact on neuronal health, synaptic plasticity, and neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier makes it relevant for potential therapeutic interventions .

Anticancer Activity

Antimicrobial Properties

Anti-inflammatory Effects

Antioxidant Potential

Gastrointestinal Disorders

Neuroprotective Properties

These applications highlight the versatility of 6-Chloro-2-(4-chlorophenyl)-1-hydroxybenzimidazole and underscore its potential in various scientific and medical contexts. Further research will continue to unveil its mechanisms and expand its utility in these fields . If you’d like more detailed information on any specific application, feel free to ask!

Mechanism of Action

Target of Action

Similar compounds, such as imidazopyridine derivatives, have been investigated as corrosion inhibitors of mild steel .

Mode of Action

It’s worth noting that related compounds, such as imidazopyridine derivatives, have been found to interact with their targets through adsorption on the mild steel surface . This interaction obeys the Langmuir adsorption isotherm .

Biochemical Pathways

Similar compounds, such as imidazopyridine derivatives, have been found to influence the corrosion process of mild steel in a hydrochloric acid medium .

Result of Action

Related compounds, such as imidazopyridine derivatives, have been found to be effective corrosion inhibitors .

Action Environment

The action of 6-Chloro-2-(4-chlorophenyl)-1-hydroxybenzimidazole can be influenced by environmental factors. For instance, related compounds, such as imidazopyridine derivatives, have been studied in a hydrochloric acid solution at various temperatures . These studies suggest that the environment can significantly influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

6-chloro-2-(4-chlorophenyl)-1-hydroxybenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17(13)18/h1-7,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMMSGPBDXPKAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2O)C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1H-pyrazole](/img/structure/B2403446.png)

![N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2403449.png)

![N-(1,3-benzodioxol-5-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2403455.png)

![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2403457.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2403458.png)

![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2403459.png)